3-Fluoro-1H-pyrrole-2-carboxylic acid
Overview
Description
3-Fluoro-1H-pyrrole-2-carboxylic acid is a fluorinated heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1H-pyrrole-2-carboxylic acid typically involves the introduction of a fluorine atom into the pyrrole ring. One common method is the electrophilic fluorination of pyrrole derivatives. For example, N-methylpyrrole can be treated with elemental fluorine under controlled conditions to yield 3-fluoropyrrole . Another approach involves the use of xenon difluoride as a fluorinating agent, which can regioselectively introduce a fluorine atom at the 3-position of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, electrophilic substitution reactions occur readily. Common electrophiles include halogens and nitro groups.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under mild conditions.
Nucleophilic Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Electrophilic Substitution: Products include brominated or nitrated pyrrole derivatives.
Nucleophilic Substitution: Products include amino or thiol-substituted pyrrole derivatives.
Oxidation: Products include pyrrole-2,5-dicarboxylic acid.
Reduction: Products include reduced pyrrole derivatives with altered functional groups.
Scientific Research Applications
3-Fluoro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique electronic properties also allow it to participate in redox reactions and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyrrole: Similar in structure but with the fluorine atom at the 2-position.
3-Chloro-1H-pyrrole-2-carboxylic acid: Similar but with a chlorine atom instead of fluorine.
3-Bromo-1H-pyrrole-2-carboxylic acid: Similar but with a bromine atom instead of fluorine.
Uniqueness
3-Fluoro-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluorine atom at the 3-position, which significantly alters its chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size enhance the compound’s stability and ability to participate in specific interactions, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3-fluoro-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDSYTXEZYTYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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